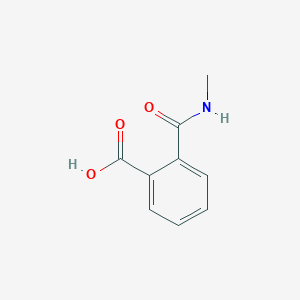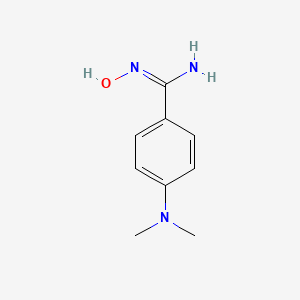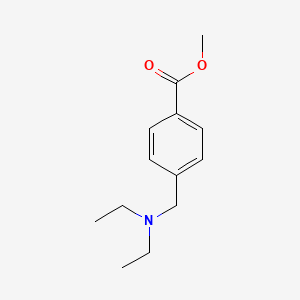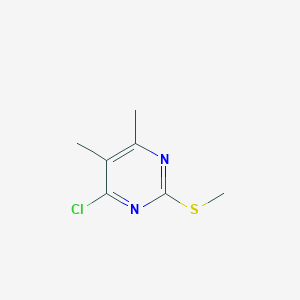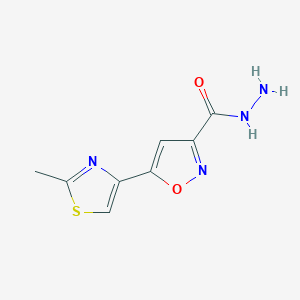
5-(2-Methyl-1,3-thiazol-4-yl)isoxazole-3-carbohydrazide
説明
5-(2-Methyl-1,3-thiazol-4-yl)isoxazole-3-carbohydrazide is a chemical compound with the linear formula C8 H8 N4 O2 S . It is a part of the azole heterocycles group, which are aromatic five-membered heterocycles .
Molecular Structure Analysis
The molecular structure of this compound includes a five-membered heterocyclic moiety commonly found in many commercially available drugs . It contains one sulfur and one nitrogen atom .Chemical Reactions Analysis
The chemical reactivity in cycloaddition reactions of compounds like this is determined by the energies and shape of the Frontier Molecular Orbitals (FMO), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) .Physical and Chemical Properties Analysis
The compound has a molecular weight of 250.24 . More detailed physical and chemical properties may be found in the Material Safety Data Sheet (MSDS) provided by the manufacturer .Safety and Hazards
According to the MSDS, this compound may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . Protective measures such as wearing protective gloves, clothing, eye protection, and face protection are advised .
将来の方向性
In the field of drug discovery, there is a growing interest in the synthesis of compounds containing the thiazole moiety due to their utility in various fields . Future research may focus on developing robust synthetic methods for the generation of a diverse collection of heterocyclic molecules to accelerate the drug discovery program . Furthermore, modification of thiazole-based compounds at different positions to generate new molecules with potent antitumor, antioxidant, and antimicrobial activities is a potential area of exploration .
作用機序
Target of Action
Compounds with thiazole and isoxazole moieties have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been found to interact with various biological targets leading to a range of effects . Isoxazole moieties are also known to be crucial in drug discovery research, showing different biological activities such as anticancer, antioxidant, antibacterial, and antimicrobial activity .
Biochemical Pathways
Thiazole and isoxazole derivatives have been found to interact with a variety of biochemical pathways, leading to their diverse biological activities .
Pharmacokinetics
Compounds with thiazole and isoxazole moieties are generally known to have good bioavailability .
Result of Action
Thiazole and isoxazole derivatives have been found to exhibit a range of effects at the molecular and cellular level, contributing to their diverse biological activities .
Action Environment
The action of similar compounds can be influenced by factors such as ph, temperature, and the presence of other molecules .
生化学分析
Biochemical Properties
5-(2-Methyl-1,3-thiazol-4-yl)isoxazole-3-carbohydrazide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as hydrolases and oxidoreductases, which are crucial in metabolic pathways. The interaction between this compound and these enzymes involves binding to the active site, leading to enzyme inhibition and subsequent modulation of biochemical reactions . Additionally, this compound can form hydrogen bonds and hydrophobic interactions with proteins, affecting their structure and function.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of signaling molecules such as kinases and phosphatases, leading to altered phosphorylation states and downstream signaling events . Furthermore, this compound can affect gene expression by interacting with transcription factors and regulatory proteins, resulting in changes in the expression levels of specific genes. These effects on cellular processes highlight the potential of this compound as a tool for studying cellular functions and developing therapeutic agents.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, such as enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces The binding of this compound to enzymes can result in enzyme inhibition or activation, depending on the nature of the interaction Additionally, this compound can influence gene expression by interacting with DNA or RNA, leading to changes in transcriptional and translational processes
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to assess its stability, degradation, and long-term effects on cellular function. This compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over extended periods . The long-term effects of this compound on cellular function can vary depending on the concentration and duration of exposure. Prolonged exposure to high concentrations of this compound may lead to cytotoxic effects, while lower concentrations may have minimal impact on cell viability and function.
Dosage Effects in Animal Models
The effects of this compound in animal models have been studied to determine the optimal dosage and potential adverse effects. Studies have shown that the effects of this compound vary with different dosages, with threshold effects observed at specific concentrations. At low to moderate doses, this compound exhibits beneficial effects, such as anti-inflammatory and antioxidant properties. At high doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity. These findings highlight the importance of determining the appropriate dosage for therapeutic applications of this compound.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can be metabolized by enzymes such as cytochrome P450s, leading to the formation of metabolites that may have distinct biological activities . Additionally, this compound can influence metabolic pathways by modulating the activity of key enzymes, resulting in changes in metabolite levels and metabolic flux. Understanding the metabolic pathways of this compound is essential for predicting its pharmacokinetics and potential interactions with other drugs.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes by specific transporters, such as ATP-binding cassette (ABC) transporters and solute carrier (SLC) transporters . Once inside the cell, this compound can interact with binding proteins that facilitate its distribution to specific cellular compartments. The localization and accumulation of this compound within cells and tissues can influence its biological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be targeted to specific subcellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . The localization of this compound within these compartments can affect its interactions with biomolecules and its overall biological activity. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.
特性
IUPAC Name |
5-(2-methyl-1,3-thiazol-4-yl)-1,2-oxazole-3-carbohydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O2S/c1-4-10-6(3-15-4)7-2-5(12-14-7)8(13)11-9/h2-3H,9H2,1H3,(H,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJUHUYGXAUSJMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC(=NO2)C(=O)NN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



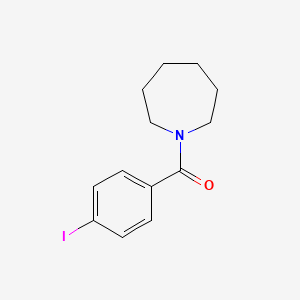
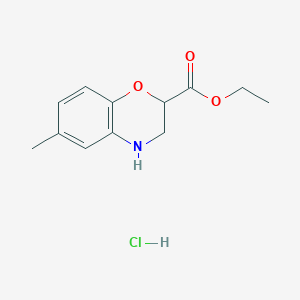

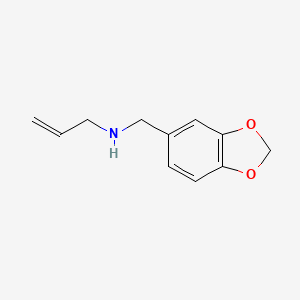

![(6R,7R)-3-Chloromethyl-7-methoxy-8-oxo-7-(p-toluoylamino)-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid diphenylmethyl ester](/img/structure/B3150073.png)



